tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC19963585
Molecular Formula: C22H35N3O2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H35N3O2 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-benzylpiperazin-1-yl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,23,26) |
| Standard InChI Key | QYSLLVQBNHEFRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is tert-butyl N-[4-(4-benzylpiperazin-1-yl)cyclohexyl]carbamate, reflecting its tert-butyl carbamate group, cyclohexyl backbone, and benzylpiperazine substituent. The molecular formula C<sub>22</sub>H<sub>35</sub>N<sub>3</sub>O<sub>2</sub> corresponds to a molecular weight of 373.5 g/mol, as calculated from its constituent atoms.
Structural Characterization
Key structural identifiers include:
-
Canonical SMILES:
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 -
InChIKey:
QYSLLVQBNHEFRD-UHFFFAOYSA-N -
PubChem CID:
163198535
The cyclohexyl ring adopts a chair conformation, with the Boc group and benzylpiperazine occupying equatorial positions to minimize steric strain. The relative ("rel") configuration indicates that the stereochemistry at the cyclohexyl carbon is specified relative to other chiral centers, though absolute configuration data remain unspecified in available literature.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step route:
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Introduction of the Benzylpiperazine Group: Reacting 4-aminocyclohexanol with 1-benzylpiperazine under nucleophilic substitution conditions.
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Boc Protection: Treating the resulting amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .
A representative reaction scheme is provided below:
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Final characterization employs:
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration and stereochemistry.
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Mass Spectrometry (MS): ESI-MS ([M+H]<sup>+</sup> at m/z 374.3) verifies molecular weight.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 373.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in ethanol |
| Stability | Stable under inert atmosphere; hygroscopic |
The Boc group enhances solubility in polar aprotic solvents, while the benzylpiperazine moiety contributes to moderate lipophilicity (calculated LogP ≈ 3.2).
Future Directions
Further studies should explore:
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Stereochemical Resolution: Isolation of enantiomers to assess configuration-dependent bioactivity.
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Structure-Activity Relationships (SAR): Modifications to the piperazine or cyclohexyl groups to enhance pharmacological properties.
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